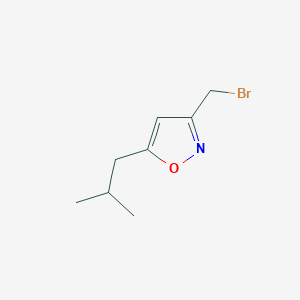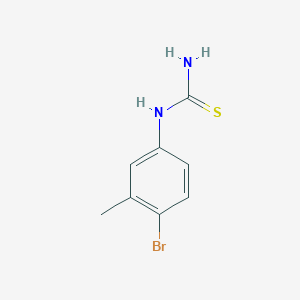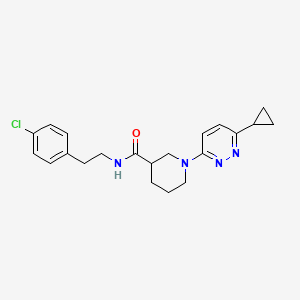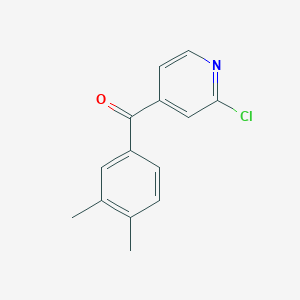![molecular formula C10H12F3NO B2370117 [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine CAS No. 1344312-27-1](/img/structure/B2370117.png)
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine, also known as TFPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPMA has a unique chemical structure that can be synthesized through several methods, and its mechanism of action and biochemical effects have been studied extensively.
Mechanism of Action
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine exerts its biological effects through the modulation of various signaling pathways, including the inhibition of monoamine oxidase (MAO) and the activation of the sigma-1 receptor. MAO is an enzyme that metabolizes neurotransmitters, and its inhibition by [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. The activation of the sigma-1 receptor by [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has been associated with various physiological effects, including the modulation of calcium signaling and the regulation of protein synthesis.
Biochemical and Physiological Effects:
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has been shown to exert various biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of tumor cell growth, and the regulation of calcium signaling. [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has several advantages for lab experiments, including its high purity level, ease of synthesis, and unique chemical structure. However, [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for research on [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine, including the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are also needed to determine the optimal dosage and administration route of [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine, as well as its potential toxicity and side effects. Additionally, [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine may have potential applications in material science and organic synthesis, which warrant further investigation.
Synthesis Methods
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine can be synthesized through several methods, including the reaction of 4-(3,3,3-trifluoropropoxy)benzaldehyde with ammonia, followed by reduction with sodium borohydride. Another method involves the reaction of 4-(3,3,3-trifluoropropoxy)benzyl chloride with ammonia, followed by reduction with lithium aluminum hydride. Both methods yield [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine as a white crystalline solid with a high purity level.
Scientific Research Applications
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has also been used as a building block in the synthesis of novel organic compounds with potential applications in material science and organic synthesis.
properties
IUPAC Name |
[4-(3,3,3-trifluoropropoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)5-6-15-9-3-1-8(7-14)2-4-9/h1-4H,5-7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBKUGFBHKFYLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol](/img/structure/B2370034.png)


![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)


![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2370042.png)


![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)

![7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2370052.png)
![2-[3-(Triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2370054.png)
